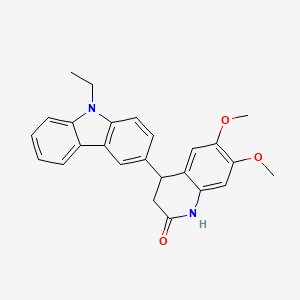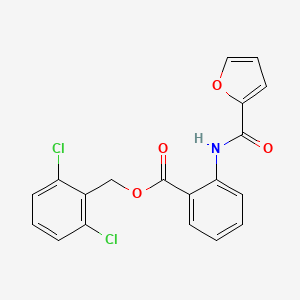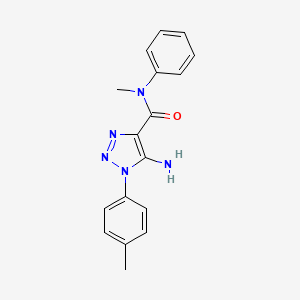
4-(9-ethyl-9H-carbazol-3-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
Descripción general
Descripción
4-(9-ethyl-9H-carbazol-3-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as EDCQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EDCQ belongs to the family of quinoline derivatives and has been shown to possess a broad range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Mecanismo De Acción
The exact mechanism of action of 4-(9-ethyl-9H-carbazol-3-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is not fully understood, but it is believed to act through multiple pathways. 4-(9-ethyl-9H-carbazol-3-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade and inhibiting the PI3K/AKT/mTOR pathway. 4-(9-ethyl-9H-carbazol-3-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has also been shown to inhibit viral replication by interfering with viral DNA synthesis and viral protein translation. In addition, 4-(9-ethyl-9H-carbazol-3-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
4-(9-ethyl-9H-carbazol-3-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to exhibit a broad range of biochemical and physiological effects. In vitro studies have shown that 4-(9-ethyl-9H-carbazol-3-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone induces cell cycle arrest and apoptosis in cancer cells, inhibits viral replication, and suppresses inflammatory cytokine production. In vivo studies have shown that 4-(9-ethyl-9H-carbazol-3-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone exhibits potent antitumor activity in mouse xenograft models of breast, lung, and colon cancer. 4-(9-ethyl-9H-carbazol-3-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has also been shown to reduce viral load in animal models of HIV and hepatitis B infection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-(9-ethyl-9H-carbazol-3-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is its broad range of biological activities, which makes it a potential candidate for the treatment of multiple diseases. 4-(9-ethyl-9H-carbazol-3-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is also relatively easy to synthesize and can be obtained in moderate to good yields. However, one of the limitations of 4-(9-ethyl-9H-carbazol-3-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of 4-(9-ethyl-9H-carbazol-3-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is not fully understood, which can make it difficult to optimize its therapeutic potential.
Direcciones Futuras
Despite the promising results obtained with 4-(9-ethyl-9H-carbazol-3-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in preclinical studies, there is still much to be learned about its potential therapeutic applications. Future research should focus on elucidating the exact mechanism of action of 4-(9-ethyl-9H-carbazol-3-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone and optimizing its pharmacological properties, such as solubility and bioavailability. In addition, future studies should investigate the potential of 4-(9-ethyl-9H-carbazol-3-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone as a combination therapy with other anticancer drugs or antiviral agents. Finally, clinical trials are needed to assess the safety and efficacy of 4-(9-ethyl-9H-carbazol-3-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in humans.
Aplicaciones Científicas De Investigación
4-(9-ethyl-9H-carbazol-3-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been extensively studied for its potential therapeutic applications. In vitro studies have shown that 4-(9-ethyl-9H-carbazol-3-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone exhibits potent cytotoxic activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 4-(9-ethyl-9H-carbazol-3-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has also been shown to possess antiviral activity against several viruses, including HIV, hepatitis B and C, and herpes simplex virus. In addition, 4-(9-ethyl-9H-carbazol-3-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
4-(9-ethylcarbazol-3-yl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-4-27-21-8-6-5-7-16(21)19-11-15(9-10-22(19)27)17-13-25(28)26-20-14-24(30-3)23(29-2)12-18(17)20/h5-12,14,17H,4,13H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIHVVLXZSEHDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C3CC(=O)NC4=CC(=C(C=C34)OC)OC)C5=CC=CC=C51 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(9-ethyl-9H-carbazol-3-yl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B4749788.png)
![4-[(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)amino]-4-oxobutanoic acid](/img/structure/B4749798.png)
![1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone](/img/structure/B4749804.png)
![4-(3-chlorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4749808.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-methoxybenzamide](/img/structure/B4749820.png)
![2-(4-pyridinyl)-7-[2-(2-thienyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4749836.png)


![N-2-adamantyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B4749864.png)
![methyl 3-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B4749866.png)
![N-(4-chlorophenyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4749868.png)
![4-[(4-ethyl-1-piperazinyl)carbonyl]-5,6-diphenyl-3(2H)-pyridazinone](/img/structure/B4749869.png)

![N-(2-bromophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4749881.png)